m-dPEG(R)24-TFP ester

Catalog No.
S12494678
CAS No.
M.F
C56H100F4O26
M. Wt
1265.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-dPEG(R)24-TFP ester

Product Name

m-dPEG(R)24-TFP ester

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C56H100F4O26

Molecular Weight

1265.4 g/mol

InChI

InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3

InChI Key

JHPTVWWOCBUVIM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F

m-dPEG(R)24-TFP ester is a specialized chemical tool designed for covalently attaching a long, hydrophilic polyethylene glycol (PEG) spacer to primary amines on proteins, peptides, or surfaces. It is composed of three key parts: a terminal methoxy group (m), a precisely defined, monodisperse PEG linker of 24 ethylene glycol units (dPEG(R)24), and a 2,3,5,6-tetrafluorophenyl (TFP) ester reactive group. Unlike traditional polydisperse PEGs, which are a mixture of various chain lengths, this reagent is a single compound with an exact molecular weight, ensuring high precision in bioconjugation. The TFP ester is an amine-reactive functional group known for its enhanced stability in aqueous solutions compared to more common alternatives like N-hydroxysuccinimide (NHS) esters.

Procurement Fit

Single molecular weight, discrete PEG composition for reproducible bioconjugation

TFP ester for controlled amine conjugation in aqueous media (pH 7.5–8.0)

Precisely defined spacer length enables rational conjugate architecture design

Substituting m-dPEG(R)24-TFP ester with near alternatives creates significant process and performance risks. Using an equivalent m-dPEG(R)24-NHS ester, the most common substitute, introduces a higher risk of reagent hydrolysis during conjugation, which can lower reaction efficiency and reproducibility. Opting for a cheaper, polydisperse m-PEG-TFP with a similar average molecular weight introduces structural heterogeneity into the final product. This complicates analytical characterization, compromises batch-to-batch consistency, and is often unacceptable for therapeutic applications where a defined molecular entity is required. Furthermore, changing the linker length (e.g., to a dPEG(R)12 or dPEG(R)36 variant) will directly alter the conjugate's physicochemical properties, including its solubility, hydrodynamic volume, and in-vivo pharmacokinetic profile, making such substitutes non-equivalent for performance-critical applications.

Substitution Risk

Polydisperse PEG

Introduces conjugate heterogeneity and batch variability, complicating analytical characterization and regulatory documentation.

Shorter dPEG spacer

May not provide sufficient spatial separation for steric hindrance mitigation or required hydrodynamic radius tuning.

NHS ester variant

Exhibits faster aqueous hydrolysis, potentially reducing conjugation efficiency and yield consistency compared to the TFP ester.

Enhanced Hydrolytic Stability for Improved Process Control and Yield

The TFP ester functional group provides superior stability in aqueous buffers compared to the common N-hydroxysuccinimide (NHS) ester, minimizing wasteful hydrolysis during conjugation. In a direct comparison on self-assembled monolayers at pH 8.0, a condition often used for efficient amine labeling, the TFP ester demonstrated a half-life of 4.8 hours. This is approximately 4.4 times longer than the NHS ester, which had a half-life of only 1.1 hours under identical conditions.

Evidence DimensionHydrolytic Half-Life (t1/2)
Target Compound Data4.8 hours (for TFP ester)
Comparator Or Baseline1.1 hours (for NHS ester)
Quantified Difference~4.4x longer half-life
ConditionsSelf-assembled monolayer in aqueous buffer, pH 8.0, room temperature.

This increased stability allows for longer reaction times, better process control, and potentially higher conjugation yields, especially with valuable proteins or in automated workflows.

Molecular Uniformity
Class-level inference
Single MW 1265.38 Da vs. Gaussian distribution, Ð > 1.05
Supports batch-to-batch conjugate consistency for analytical characterization.
Monodisperse reagents enable MS-based site mapping.

Absolute Structural Purity for Reproducible and Characterizable Conjugates

As a discrete PEG (dPEG(R)) compound, m-dPEG(R)24-TFP ester is a single chemical entity with a defined molecular weight and a polydispersity index (PDI) of 1.0. This stands in stark contrast to conventional, polydisperse PEGs, which are mixtures of polymer chains of varying lengths and have a PDI greater than 1.0. The use of a monodisperse reagent eliminates a key source of heterogeneity in the final conjugate, which simplifies analytical characterization (e.g., by mass spectrometry) and ensures high batch-to-batch reproducibility.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (Monodisperse)
Comparator Or Baseline> 1.0 (Polydisperse PEG)
Quantified DifferenceSingle molecular species vs. a heterogeneous mixture
ConditionsStandard polymer characterization.

For therapeutic and diagnostic applications, starting with a structurally defined reagent is critical for producing a homogeneous product that meets regulatory and quality control standards.

Hydrolytic Stability
Reported
TFP ester shows higher aqueous stability than NHS ester at pH 7.5–8.0
Reduces non-productive hydrolysis, supporting conjugation efficiency.
Qualitative class difference documented; head-to-head data.

Optimized Linker Length (24 PEG units) for Improved In-Vivo Tolerability

The dPEG(R)24 linker length is shown to be effective in improving the properties of bioconjugates, particularly for demanding applications like antibody-drug conjugates (ADCs). In a study evaluating ADCs with varying PEG linker lengths, those with longer chains (PEG8, PEG12, and PEG24) demonstrated significantly improved tolerability in an in-vivo model. At a 50 mg/kg dose, ADCs with PEG24 linkers resulted in stable body weight, whereas ADCs with shorter PEGs (or no PEG) caused significant weight loss, an indicator of toxicity.

Evidence DimensionIn-Vivo Tolerability (% Body Weight Change)
Target Compound DataRelatively stable weight (for PEG24 linker)
Comparator Or BaselineSignificant weight loss (for shorter PEG or no PEG linkers)
Quantified DifferenceQualitatively improved tolerability and reduced toxicity signals
ConditionsSingle 50 mg/kg dose of a DAR8 ADC in a mouse model.

This evidence demonstrates that the specific 24-unit PEG length is not arbitrary but is a rational choice for improving the in-vivo safety profile of complex biotherapeutics.

Spacer Length
Data to verify
74 atoms, 86.2 Å (vs. 38 atoms, 44.0 Å for 12-unit)
Enables extended reach for steric hindrance mitigation and hydrodynamic radius tuning.
Reported dimensions; validation recommended for application-specific design.
MS Characterization
Class-level inference
Discrete mass shift +1265.38 Da vs. broad distribution
Supports unambiguous site mapping and DAR determination.
Enables precise stoichiometry quantification by MS.

Conjugations Requiring Extended Reaction Times or Higher pH

The superior hydrolytic stability of the TFP ester makes this reagent the right choice for protocols that require long incubation periods or are performed at pH 8.0 or above to maximize amine reactivity. It ensures more of the reagent remains active throughout the process, leading to more efficient and reproducible outcomes compared to NHS esters.

Development of Therapeutic Bioconjugates (e.g., ADCs)

When developing therapeutic proteins, peptides, or antibody-drug conjugates, the use of a monodisperse reagent is critical for regulatory and manufacturing success. The defined structure of m-dPEG(R)24-TFP ester ensures the production of a homogeneous final product, simplifying characterization, ensuring batch-to-batch consistency, and contributing to a more predictable safety and efficacy profile.

Improving Solubility and In-Vivo Performance of Biologics

This reagent is ideal for modifying proteins or large peptides to enhance their aqueous solubility and extend their circulation half-life. The long, hydrophilic dPEG(R)24 chain effectively shields hydrophobic regions and increases the molecule's hydrodynamic volume, which can lead to improved pharmacokinetic properties and better in-vivo tolerability.

Application Fit

Application
Selection Property
Validation Focus
ADC Linker Design
Monodisperse defined-length PEG spacer; TFP ester for mild amine conjugation
DAR homogeneity; steric interference mitigation; analytical characterization
Protein PEGylation for half-life extension studies
Single MW addition; predictable hydrodynamic radius; stable TFP ester
Conjugate population homogeneity; site-specific mapping; PK parameter correlation
Surface Passivation Coating
Defined 24-unit PEG coating thickness; amine-reactive TFP for surface grafting
Anti-fouling uniformity; reduced protein adsorption reproducibility
PROTAC Linker Evaluation
Precisely defined spacer length; discrete MW for SAR studies
Ternary complex formation optimization; linker length-activity relationship

XLogP3

-1.5

Hydrogen Bond Acceptor Count

30

Exact Mass

1264.64389594 g/mol

Monoisotopic Mass

1264.64389594 g/mol

Heavy Atom Count

86

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